molecular formula C27H15AlCl3N3O3 B3136382 Aluminum 5-chloro-8-hydroxyquin-olinate CAS No. 41584-66-1

Aluminum 5-chloro-8-hydroxyquin-olinate

Cat. No.: B3136382
CAS No.: 41584-66-1
M. Wt: 562.8 g/mol
InChI Key: MGGWGZVGKDPGDJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum 5-chloro-8-hydroxyquin-olinate: is a coordination compound formed by the reaction of aluminum ions with 5-chloro-8-hydroxyquinoline. This compound is known for its luminescent properties and has found applications in various fields, including organic light-emitting diodes (OLEDs) and as a chelating agent in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminum 5-chloro-8-hydroxyquin-olinate typically involves the reaction of aluminum salts (such as aluminum chloride) with 5-chloro-8-hydroxyquinoline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete reaction and formation of the desired complex .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Aluminum 5-chloro-8-hydroxyquin-olinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can lead to various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of aluminum 5-chloro-8-hydroxyquin-olinate involves its ability to chelate metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and molecular targets, depending on the specific application. For example, in OLEDs, the compound’s luminescent properties are utilized to emit light when an electric current is applied .

Comparison with Similar Compounds

    Aluminum 8-hydroxyquin-olinate: Similar to aluminum 5-chloro-8-hydroxyquin-olinate but without the chlorine substitution.

    Zinc 8-hydroxyquin-olinate: Another metal complex with similar chelating properties but different metal ion.

    Copper 8-hydroxyquin-olinate: Similar structure but with copper as the central metal ion.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and luminescent properties. This makes it particularly valuable in applications where specific luminescent characteristics are required .

Properties

IUPAC Name

tris[(5-chloroquinolin-8-yl)oxy]alumane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H6ClNO.Al/c3*10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h3*1-5,12H;/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGWGZVGKDPGDJ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O[Al](OC3=C4C(=C(C=C3)Cl)C=CC=N4)OC5=C6C(=C(C=C5)Cl)C=CC=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15AlCl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aluminum 5-chloro-8-hydroxyquin-olinate
Reactant of Route 2
Reactant of Route 2
Aluminum 5-chloro-8-hydroxyquin-olinate
Reactant of Route 3
Aluminum 5-chloro-8-hydroxyquin-olinate
Reactant of Route 4
Aluminum 5-chloro-8-hydroxyquin-olinate
Reactant of Route 5
Reactant of Route 5
Aluminum 5-chloro-8-hydroxyquin-olinate
Reactant of Route 6
Aluminum 5-chloro-8-hydroxyquin-olinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.